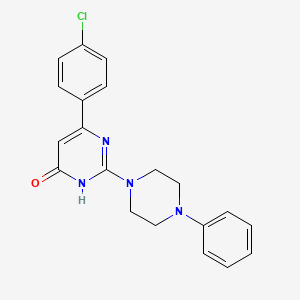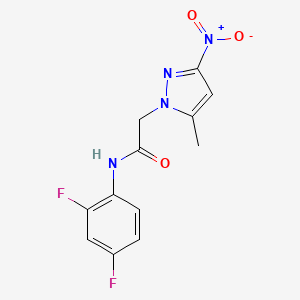![molecular formula C22H23N3O3S2 B5975960 N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B5975960.png)
N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide, also known as IBT, is a compound with significant potential in the field of scientific research due to its unique chemical structure and properties.
Mechanism of Action
N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide works by inhibiting the activity of specific enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Additionally, N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties, which can help protect cells from oxidative stress. Additionally, N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide in lab experiments is its specificity. It targets specific enzymes and proteins, which can help researchers better understand the mechanisms underlying various diseases. Additionally, N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide has been shown to have low toxicity, which makes it a safer option for use in lab experiments. However, one limitation of using N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide is its solubility. It has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide. One area of focus is its potential in treating cancer. N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in treating various types of cancer. Additionally, N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide has been shown to have potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Future studies should focus on understanding the mechanisms underlying these effects and determining the optimal dosing and administration of N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide.
Synthesis Methods
The synthesis of N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide involves the reaction of 2-aminobenzoic acid with isopropylthiocyanate and 2-mercapto-1,3-benzothiazole in the presence of a base. The resulting product is then treated with morpholine and carbonyl diimidazole to obtain N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide.
Scientific Research Applications
N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide has been extensively studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties.
properties
IUPAC Name |
2-(morpholine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14(2)29-22-24-18-8-7-15(13-19(18)30-22)23-20(26)16-5-3-4-6-17(16)21(27)25-9-11-28-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKZWFCQQFXKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-({[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B5975904.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methylbenzamide](/img/structure/B5975908.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5975916.png)

![4-{[1-(4-oxo-4-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}butyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5975926.png)
![2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5975931.png)
![2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5975936.png)
![2-[(5-amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5975937.png)
![1-benzyl-4-{3-[1-(4-methoxybenzyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5975942.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide](/img/structure/B5975947.png)


![N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5975966.png)